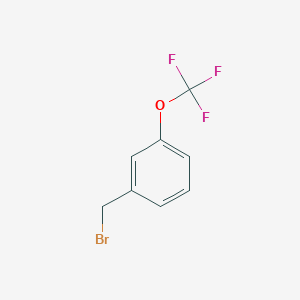

3-(Trifluoromethoxy)benzyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-5-6-2-1-3-7(4-6)13-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIVWRRHVXSDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353181 | |

| Record name | 3-(Trifluoromethoxy)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159689-88-0 | |

| Record name | 3-(Trifluoromethoxy)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethoxy)benzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethoxy)benzyl bromide (CAS Number: 159689-88-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Trifluoromethoxy)benzyl bromide, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. This document consolidates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its applications, particularly in the realm of drug discovery and polymer chemistry. All quantitative data is presented in clear, tabular format, and key experimental workflows are visualized using diagrams to facilitate understanding and replication. The CAS number for this compound is 159689-88-0.[1][2][3][4][5]

Chemical and Physical Properties

This compound is a colorless to light orange or yellow liquid at room temperature.[1] The trifluoromethoxy group significantly influences the compound's electronic properties and lipophilicity, making it a valuable building block in the synthesis of complex organic molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 159689-88-0 | [1][3][4][5] |

| Molecular Formula | C₈H₆BrF₃O | [3][5] |

| Molecular Weight | 255.03 g/mol | [3][5] |

| Appearance | Colorless to light orange/yellow liquid | [1] |

| Boiling Point | 179 °C (lit.) | [1][3] |

| Density | 1.572 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index | n20/D 1.478 (lit.) | [1][3] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [3] |

| Solubility | Data not widely available, but expected to be soluble in common organic solvents. | |

| Purity | Typically available at ≥97% | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Spectral data available. | [3] |

| ¹³C NMR | Spectral data available. | |

| Mass Spectrometry (MS) | Mass spectrum (electron ionization) data is available through the NIST WebBook. | [4] |

| Infrared (IR) Spectroscopy | IR spectral data is available. | [4] |

Experimental Protocols

Synthesis of this compound

The primary route for the synthesis of this compound involves the bromination of its corresponding alcohol, 3-(Trifluoromethoxy)benzyl alcohol.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Protocol (General Method):

-

Preparation: To a solution of 3-(Trifluoromethoxy)benzyl alcohol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a brominating agent is added. Common brominating agents for this transformation include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

-

Reaction: The reaction mixture is typically stirred at a controlled temperature, often starting at 0 °C and then allowed to warm to room temperature. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is carefully quenched, often with water or an ice-water mixture. The aqueous layer is then extracted with an organic solvent. The combined organic layers are washed with a mild base (e.g., sodium bicarbonate solution) and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: After removing the solvent under reduced pressure, the crude product is purified. For a liquid product like this compound, vacuum distillation is a common purification method.

Friedel-Crafts Polymerization

This compound can undergo Friedel-Crafts polymerization in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield a polymer.[1][3] This reaction highlights its utility in materials science for creating novel polymers with potentially desirable thermal and chemical resistance properties imparted by the fluorinated group.

Logical Relationship: Friedel-Crafts Polymerization

Caption: Key steps in the Friedel-Crafts polymerization of this compound.

Experimental Protocol (General Method):

-

Reaction Setup: The polymerization is typically carried out in a reaction vessel under an inert atmosphere. The monomer, this compound, is dissolved in a suitable anhydrous solvent.

-

Initiation: A Lewis acid catalyst, such as aluminum chloride, is added to the solution to initiate the polymerization. This leads to the formation of a benzyl carbocation.

-

Polymerization: The reaction mixture is stirred, often at a controlled temperature, to allow for the propagation of the polymer chain through electrophilic aromatic substitution.

-

Termination and Isolation: The polymerization is terminated by the addition of a quenching agent. The resulting polymer is then precipitated, collected, and purified to remove any remaining monomer and catalyst residues.

Applications in Drug Discovery and Organic Synthesis

The trifluoromethoxy group is a bioisostere of other functional groups and can be used to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This compound serves as a key intermediate for introducing the 3-(trifluoromethoxy)benzyl moiety into target molecules.

One notable application is its use as a reagent in the preparation of aminophosphorylalkanoic acid derivatives, which have been investigated as aminopeptidase A inhibitors.[1] Aminopeptidase A is a target of interest for the development of novel therapeutics.

Experimental Workflow: General Use in Synthesis

Caption: General schematic for the use of this compound in Sₙ2 reactions.

The reactive benzyl bromide functional group readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, including alcohols, amines, and thiols. This allows for the straightforward incorporation of the 3-(trifluoromethoxy)benzyl group into a diverse array of molecular scaffolds, a common strategy in the synthesis of pharmaceutical intermediates.

Safety and Handling

This compound is classified as a corrosive substance. It causes severe skin burns and eye damage. It is also a lachrymator. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |

| Signal Word | Danger |

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS: 159689-88-0) is a valuable and versatile fluorinated building block for both pharmaceutical and materials science research. Its unique combination of a reactive benzyl bromide moiety and a property-modulating trifluoromethoxy group makes it a key intermediate in the synthesis of a range of complex molecules. This guide has provided a consolidated resource of its properties, synthetic protocols, and applications to aid researchers in their work with this compound. As with all reactive chemical reagents, strict adherence to safety protocols is essential when handling this compound.

References

An In-depth Technical Guide to the Physical Properties of 3-(Trifluoromethoxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-(Trifluoromethoxy)benzyl bromide, a key reagent and intermediate in organic synthesis. The information herein is intended to support laboratory research and development activities by providing essential data on its physical characteristics, standardized methodologies for their determination, and a representative synthetic pathway.

Core Physical Properties

The physical properties of this compound are critical for its handling, application in synthetic protocols, and purification processes. A summary of these properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₆BrF₃O |

| Molecular Weight | 255.03 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 179 °C (at atmospheric pressure); 82-84 °C (at 10 mmHg) |

| Density | 1.572 g/mL at 25 °C |

| Refractive Index | n20/D 1.478 |

| Flash Point | 89 °C (closed cup) |

| Sensitivity | Lachrymatory |

| Storage | Refrigerated |

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for the key experiments cited for liquid compounds such as this compound.

Boiling Point Determination (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the micro-reflux method is commonly employed.[1]

-

Apparatus Setup : A small quantity (approximately 0.5 mL) of this compound is placed in a small test tube with a boiling chip to ensure smooth boiling. The test tube is clamped within a heating block. A thermometer is suspended in the test tube, with the bulb positioned in the vapor phase above the liquid surface, ensuring it does not touch the sides of the tube.

-

Heating : The sample is heated gently. As the liquid boils, a ring of condensing vapor will become visible on the inner wall of the test tube. The thermometer bulb should be positioned at the level of this condensation ring to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.[1]

-

Measurement : The temperature is recorded when it stabilizes at the point of reflux, where the rate of vaporization equals the rate of condensation. This stable temperature is the boiling point of the liquid at the prevailing atmospheric pressure.[1]

Density Measurement

Density is the mass per unit volume of a substance. For a liquid, it is typically determined by weighing a known volume.[2][3]

-

Apparatus : An analytical balance and a graduated cylinder are required.[2]

-

Procedure :

-

The mass of a clean, dry graduated cylinder is accurately measured and recorded.[3]

-

A specific volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[4]

-

The graduated cylinder containing the liquid is reweighed.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the total mass.

-

-

Calculation : The density is calculated by dividing the mass of the liquid by its volume. For accuracy, the measurement should be repeated, and the average value reported. The temperature at which the measurement is taken should also be recorded as density is temperature-dependent.[2]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a liquid and is measured using a refractometer.[5]

-

Apparatus : An Abbe refractometer is a common instrument for this measurement.

-

Procedure :

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the instrument's temperature, typically 20°C.

-

Light is passed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

-

Measurement : The refractive index is read directly from the instrument's scale. The measurement is typically reported with respect to the D-line of a sodium lamp (589 nm) and the temperature at which it was measured (e.g., nD20).[5]

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is preferred for volatile liquids as it minimizes the loss of volatile components.[6][7]

-

Apparatus : A closed-cup flash point tester (e.g., Pensky-Martens or Abel apparatus) is used.[8] The apparatus consists of a sample cup with a tightly fitting lid, a heating mechanism, and an ignition source.

-

Procedure :

-

The sample cup is filled with this compound to a specified level.

-

The lid is secured, and the sample is heated at a slow, constant rate.

-

At regular temperature intervals, the ignition source is applied to the vapor space above the liquid through an opening in the lid.

-

-

Measurement : The flash point is the lowest temperature at which a brief flash is observed when the ignition source is applied.[9] The atmospheric pressure should be recorded as it can affect the flash point.[10]

Synthetic Pathway

The synthesis of this compound typically involves the bromination of the corresponding toluene derivative. A common and effective method is the free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO), under photochemical or thermal conditions.

Caption: Synthesis of this compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. embibe.com [embibe.com]

- 5. athabascau.ca [athabascau.ca]

- 6. filab.fr [filab.fr]

- 7. oil-tester.com [oil-tester.com]

- 8. researchgate.net [researchgate.net]

- 9. labcompare.com [labcompare.com]

- 10. almaaqal.edu.iq [almaaqal.edu.iq]

An In-depth Technical Guide to 3-(Trifluoromethoxy)benzyl bromide

Introduction

3-(Trifluoromethoxy)benzyl bromide is a key organofluorine building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive benzyl bromide moiety and a lipophilic, metabolically stable trifluoromethoxy group, offers a unique combination of properties for the synthesis of complex target molecules. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The defining features of this compound (CAS Number: 159689-88-0) are the trifluoromethoxy (-OCF₃) group and the bromomethyl (-CH₂Br) group attached to a benzene ring at the meta-position.[1]

-

Trifluoromethoxy Group (-OCF₃): This group is a powerful modulator of physicochemical properties. It is highly lipophilic and acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring. Crucially, it is exceptionally stable to metabolic degradation, making it a desirable feature in drug candidates to enhance their pharmacokinetic profiles.[2]

-

Benzyl Bromide Moiety (-CH₂Br): The bromomethyl group is a highly reactive functional handle. The bromine atom is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a benzylating agent for a wide range of nucleophiles, including alcohols, phenols, amines, and thiols.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 159689-88-0 | [1] |

| Molecular Formula | C₈H₆BrF₃O | [1] |

| Molecular Weight | 255.03 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 179 °C (lit.) | [1] |

| Density | 1.572 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.478 (lit.) | [1] |

| Flash Point | 89 °C (192.2 °F) - closed cup |

Synthesis and Mechanistic Insights

The most common and industrially viable method for synthesizing this compound involves the radical bromination of 3-(trifluoromethoxy)toluene.

Caption: General workflow for O-benzylation using the title compound.

Protocol: General Procedure for O-Benzylation of a Phenol

-

Setup: To a solution of the phenol (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a mild base like potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

-

Rationale: A polar aprotic solvent is chosen because it effectively solvates the cation of the base while leaving the anionic nucleophile (phenoxide) highly reactive. K₂CO₃ is a suitable base as it is strong enough to deprotonate the phenol without causing side reactions.

-

-

Reagent Addition: Add this compound (1.1 eq.) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to yield the desired ether.

This protocol is a self-validating system; completion can be verified by TLC, and the purity of the final product can be confirmed by NMR and mass spectrometry.

Applications in Medicinal Chemistry and Drug Discovery

The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are highly prevalent in modern pharmaceuticals. [3][4]These groups can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. [2] this compound serves as a critical intermediate for incorporating this valuable pharmacophore. For instance, it has been used in the synthesis of aminophosphorylalkanoic acid derivatives which act as aminopeptidase A inhibitors. [1]Its utility also extends to the synthesis of compounds with potential antitubercular and anti-allergic activities. [5]The electron-withdrawing nature of the trifluoromethoxy group can also be leveraged to modulate the electronic properties of a molecule, which can be crucial for tuning its biological activity and selectivity. [6]

Safety and Handling

This compound is a corrosive and lachrymatory substance that requires careful handling.

-

Hazard Classification: Causes severe skin burns and eye damage (H314). [7]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles with side-shields, a face shield, chemical-resistant gloves, and a lab coat. [7][8]* Handling: Avoid breathing vapors or mist. [7]Keep the container tightly closed and store in a cool, dry place, often under refrigeration. [9]It is incompatible with strong oxidizing agents and strong bases. [10]* First Aid:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water. [7][9] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention. [7][9] * Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [7] Always consult the most current Safety Data Sheet (SDS) before handling this compound. [7][8]

-

Conclusion

This compound is a versatile and powerful reagent in organic synthesis. Its unique structure allows for the strategic introduction of the trifluoromethoxybenzyl group, a moiety that confers desirable properties such as enhanced metabolic stability and lipophilicity in drug candidates. A thorough understanding of its reactivity, synthetic routes, and proper handling procedures is essential for leveraging its full potential in research and development.

References

-

Chemical Properties of this compound (CAS 159689-88-0). Cheméo. [Link]

-

China this compound(CAS# 50824-05-0) Manufacturer and Supplier. LookChem. [Link]

-

The Chemical Versatility of 3-(Trifluoromethyl)benzyl Bromide: A Deep Dive into Synthesis and Industrial Use. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. National Institutes of Health (NIH). [Link]

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]

Sources

- 1. This compound CAS#: 159689-88-0 [m.chemicalbook.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]

- 6. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. China this compoundï¼CAS# 50824-05-0) Manufacturer and Supplier | Xinchem [xinchem.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(Trifluoromethoxy)benzyl bromide

This guide provides a comprehensive overview of 3-(Trifluoromethoxy)benzyl bromide, a key reagent in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its utility stems from the presence of the trifluoromethoxy group, which can significantly alter the biological and chemical properties of target molecules.

Physicochemical Properties

This compound is a colorless to light-colored liquid at room temperature.[1] A summary of its key quantitative properties is presented below.

| Property | Value |

| Molecular Formula | C8H6BrF3O |

| Molecular Weight | 255.03 g/mol [2][3] |

| Density | 1.572 - 1.594 g/mL at 25 °C[4][5] |

| Boiling Point | 179 °C (lit.)[3] or 82-84 °C at 10 mmHg (lit.)[5] |

| Refractive Index | n20/D 1.478 (lit.)[4][3] |

| Flash Point | 89 °C (192.2 °F) - closed cup[3] |

| CAS Number | 159689-88-0[4][2][3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of benzyl bromides is the bromination of the corresponding benzyl alcohol. While a specific protocol for the 3-isomer was not detailed in the provided search results, a general and analogous procedure can be outlined based on the synthesis of the 4-isomer, 4-(trifluoromethoxy)benzyl bromide.[6][7] This involves the reaction of the precursor alcohol with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS).

Example Protocol using Phosphorus Tribromide:

-

Reaction Setup: A solution of 3-(trifluoromethoxy)benzyl alcohol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Addition of Brominating Agent: Phosphorus tribromide is added dropwise to the cooled and stirred solution.

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the consumption of the starting material.

-

Workup: Once the reaction is complete, the mixture is carefully poured into an ice-water mixture to quench the excess PBr3.

-

Extraction: The aqueous phase is extracted with an organic solvent (e.g., diethyl ether).

-

Washing: The combined organic layers are washed sequentially with a mild base (e.g., sodium bicarbonate solution), water, and brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the crude product can be purified by silica gel column chromatography.

Caption: A logical workflow diagram illustrating the key stages in the synthesis of this compound from its corresponding alcohol.

Applications in Synthesis

This compound is a versatile building block in organic synthesis. Its primary applications include its use as a precursor in polymerization reactions and as a reagent for introducing the 3-(trifluoromethoxy)benzyl moiety into various molecular scaffolds.

Friedel-Crafts Polymerization

This compound can undergo Friedel-Crafts polymerization in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce poly(arylenemethylene)s.[4][3] These polymers are noted for their potential as heat-resistant materials.

Caption: A diagram illustrating the components and outcome of the Friedel-Crafts polymerization of this compound.

Use as a Synthetic Intermediate

This compound is also utilized in the preparation of more complex molecules, such as aminophosphorylalkanoic acid derivatives, which have been investigated as aminopeptidase A inhibitors.[4] The benzyl bromide functionality allows for facile nucleophilic substitution reactions, enabling the attachment of the trifluoromethoxy-substituted aromatic ring to a variety of substrates.

Safety and Handling

This compound is classified as a corrosive substance that can cause burns.[5] It is essential to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including protective eyewear, gloves, and clothing.[5] It should be stored away from ignition sources and oxidizing agents in a tightly sealed container.[5] In case of contact with skin or eyes, immediate and thorough rinsing with water is crucial, and medical advice should be sought.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. 3-(トリフルオロメトキシ)ベンジルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS#: 159689-88-0 [m.chemicalbook.com]

- 5. China this compoundï¼CAS# 50824-05-0) Manufacturer and Supplier | Xinchem [xinchem.com]

- 6. Page loading... [guidechem.com]

- 7. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethoxy)benzyl Bromide

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-(trifluoromethoxy)benzyl bromide, a crucial building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group imparts unique properties such as increased metabolic stability and lipophilicity, making its introduction into molecular scaffolds a key strategy in medicinal chemistry. This document explores the primary synthetic pathways, offering detailed experimental protocols and a comparative analysis of the methodologies. The content is tailored for researchers, scientists, and professionals in drug development, providing both theoretical insights and practical guidance.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 3-(trifluoromethoxy)benzyl moiety into a target molecule. The trifluoromethoxy (-OCF₃) group is often considered a "super-methoxy" group due to its strong electron-withdrawing nature and high lipophilicity, which can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide will detail the most effective and commonly employed synthetic strategies for the preparation of this important intermediate.

The synthesis of this compound can be broadly categorized into two main approaches:

-

Direct Benzylic Bromination: This involves the direct functionalization of the methyl group of 3-(trifluoromethoxy)toluene.

-

Two-Step Synthesis via Benzyl Alcohol: This pathway involves the synthesis of 3-(trifluoromethoxy)benzyl alcohol as an intermediate, which is subsequently converted to the desired benzyl bromide.

This guide will delve into the specifics of each route, providing a rationale for the selection of reagents and reaction conditions.

Route 1: Direct Benzylic Bromination of 3-(Trifluoromethoxy)toluene

The most direct and atom-economical approach to this compound is the free-radical bromination of the corresponding toluene derivative. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator, is the most common method for this transformation.[1][2]

Mechanism and Scientific Rationale

The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), decomposes upon heating or UV irradiation to generate initial radicals. These radicals then abstract a hydrogen atom from the benzylic position of 3-(trifluoromethoxy)toluene. The resulting benzylic radical is stabilized by resonance with the aromatic ring. This stabilized radical then reacts with a bromine source, typically Br₂ which is present in low concentrations from the reaction of NBS with trace amounts of HBr, to form the product and a new bromine radical, thus propagating the chain.[2]

The trifluoromethoxy group is strongly electron-withdrawing, which can deactivate the aromatic ring towards electrophilic substitution. However, its effect on the stability of the benzylic radical is less pronounced, allowing for selective benzylic bromination under radical conditions. The use of NBS is crucial as it maintains a low, steady concentration of bromine, which minimizes competitive electrophilic aromatic bromination.[2]

Caption: Wohl-Ziegler bromination mechanism.

Experimental Protocol

Materials:

-

3-(Trifluoromethoxy)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or another suitable solvent (e.g., acetonitrile, (trifluoromethyl)benzene)[3][4]

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 3-(trifluoromethoxy)toluene (1.0 eq) in a suitable solvent (e.g., CCl₄), add NBS (1.05-1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp or a high-wattage incandescent lamp.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the solid with a small amount of the reaction solvent.

-

Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Route 2: Two-Step Synthesis via 3-(Trifluoromethoxy)benzyl Alcohol

An alternative and often cleaner route involves the synthesis of 3-(trifluoromethoxy)benzyl alcohol, followed by its conversion to the corresponding bromide. This approach avoids the potential for over-bromination (dibromination) that can occur in the direct bromination of the toluene.

Caption: Two-step synthesis workflow.

Step 1: Synthesis of 3-(Trifluoromethoxy)benzyl Alcohol

3-(Trifluoromethoxy)benzyl alcohol can be efficiently prepared by the reduction of 3-(trifluoromethoxy)benzoic acid.[5]

The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation. The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the workup to yield the alcohol. Borane-tetrahydrofuran complex (BH₃•THF) is another effective reagent that offers milder reaction conditions. The choice of reducing agent can be critical to avoid the reduction of other functional groups if present in the molecule.

Materials:

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃•THF)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using LiAlH₄):

-

To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is no longer detectable.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the solid with diethyl ether.

-

Combine the organic filtrates, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 3-(trifluoromethoxy)benzyl alcohol, which can be purified by column chromatography if necessary.

Step 2: Conversion of 3-(Trifluoromethoxy)benzyl Alcohol to the Bromide

The final step in this route is the conversion of the benzyl alcohol to the corresponding bromide. Several reagents are effective for this transformation, including phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂).[8] The Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or NBS, is another excellent method.[8]

With PBr₃, the alcohol oxygen attacks the phosphorus atom, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in an Sₙ2 reaction.[9] The Appel reaction proceeds by the formation of a phosphonium salt intermediate, which is then displaced by the bromide ion.[8] These methods are generally high-yielding and proceed under mild conditions, minimizing side reactions.

Materials:

-

3-(Trifluoromethoxy)benzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-(trifluoromethoxy)benzyl alcohol (1.0 eq) in anhydrous diethyl ether or DCM at 0 °C under an inert atmosphere, add PBr₃ (0.4-0.5 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture onto ice water.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Purification can be achieved by vacuum distillation or column chromatography.

Comparative Analysis of Synthesis Routes

| Feature | Route 1: Direct Bromination | Route 2: Two-Step Synthesis |

| Number of Steps | 1 | 2 |

| Atom Economy | Higher | Lower |

| Starting Material | 3-(Trifluoromethoxy)toluene | 3-(Trifluoromethoxy)benzoic acid |

| Key Reagents | NBS, Radical Initiator | Reducing Agent (e.g., LiAlH₄), Brominating Agent (e.g., PBr₃) |

| Potential Byproducts | Dibrominated product, ring-brominated product | Unreacted starting materials, phosphonate esters |

| Process Control | Can be challenging to control selectivity | Generally cleaner with higher selectivity |

| Overall Yield | Moderate to good | Good to excellent |

| Suitability | Large-scale production where atom economy is critical | Laboratory-scale synthesis requiring high purity |

Conclusion

Both the direct benzylic bromination of 3-(trifluoromethoxy)toluene and the two-step synthesis via the corresponding benzyl alcohol are viable and effective methods for the preparation of this compound. The choice of route will depend on the specific requirements of the synthesis, such as scale, desired purity, and available starting materials. For large-scale industrial applications, the direct bromination route may be preferred due to its higher atom economy. However, for laboratory-scale synthesis where high purity is paramount, the two-step approach often provides a cleaner product with higher overall yields. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently synthesize this important chemical building block.

References

-

Capot Chemical Co., Ltd. 3-(Trifluoromethoxy)toluene. Chinachemnet. Available at: [Link]

-

Wikipedia. Trifluorotoluene. Wikipedia. Available at: [Link]

- Supporting information for a scientific article. (Note: A specific reference could not be generated from the provided search results, but this type of document is a common source for detailed experimental procedures).

-

Defense Technical Information Center (DTIC). SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. DTIC. Available at: [Link]

-

Newera-spectro. Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. Newera-spectro. Available at: [Link]

-

ResearchGate. Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC. ResearchGate. Available at: [Link]

- Google Patents. Preparation method of m-trifluoromethyl-benzyl-alcohol. Google Patents.

-

Organic Chemistry Portal. Alcohol to Bromide - Common Conditions. Available at: [Link] (Note: The provided link was generic; a more specific one for the Appel reaction is used here for relevance).

-

MDPI. Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]

-

Master Organic Chemistry. PBr3 and SOCl2. Master Organic Chemistry. Available at: [Link]

-

European Patent Office. 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. European Patent Office. Available at: [Link]

-

Reddit. Anyone who has experience with PBr3 - reasons for low yield?. Reddit. Available at: [Link]

-

ResearchGate. Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. Chemistry LibreTexts. Available at: [Link]

- Google Patents. Process for the preparation of benzyl alcohols and their use. Google Patents.

-

ACS Publications. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. Available at: [Link]

-

PubChem. 3-(Trifluoromethyl)benzoic acid. PubChem. Available at: [Link]

-

PubChem. 3-(Trifluoromethoxy)benzyl alcohol. PubChem. Available at: [Link]

-

YouTube. Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). Professor Dave Explains. Available at: [Link]

-

National Institutes of Health. Lewis Acid Catalyzed Benzylic Bromination. PMC. Available at: [Link]

-

Organic Chemistry Portal. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Available at: [Link]

-

NIST WebBook. 3-(Trifluoromethyl)benzoic acid. NIST. Available at: [Link]

Sources

- 1. newera-spectro.com [newera-spectro.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-(Trifluoromethoxy)benzyl alcohol | C8H7F3O2 | CID 142783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Trifluoromethoxy)benzoic acid | CymitQuimica [cymitquimica.com]

- 7. 3-(三氟甲氧基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(Trifluoromethoxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities and their intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for organic chemists. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-(Trifluoromethoxy)benzyl bromide, a versatile building block in medicinal chemistry. The presence of the trifluoromethoxy group and the benzylic bromide imparts unique electronic and reactive properties to the molecule, which are directly reflected in its NMR spectrum. As a Senior Application Scientist, this document is crafted to not only present the spectral data but also to offer insights into the interpretation of these data, grounded in the fundamental principles of NMR spectroscopy.

Molecular Structure and Proton Environments

This compound possesses a disubstituted benzene ring and a bromomethyl group. The molecule's structure dictates the presence of five distinct proton environments, which will give rise to five signals in the ¹H NMR spectrum.

Molecular structure of this compound.

The protons can be categorized as follows:

-

Benzylic Protons (-CH₂Br): Two equivalent protons on the carbon adjacent to the benzene ring and the bromine atom.

-

Aromatic Protons: Four non-equivalent protons on the benzene ring, labeled according to their position relative to the trifluoromethoxy group: H-2, H-4, H-5, and H-6.

Predicted ¹H NMR Spectrum

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| -CH₂Br | ~4.45 | Singlet (s) | N/A |

| H-2 | ~7.42 | Singlet (s) or narrow multiplet | N/A |

| H-6 | ~7.35 | Doublet of doublets (dd) | J(ortho) ≈ 8.0 Hz, J(para) ≈ 1.0 Hz |

| H-4 | ~7.20 | Doublet of doublets (dd) | J(ortho) ≈ 8.0 Hz, J(meta) ≈ 2.0 Hz |

| H-5 | ~7.40 | Triplet (t) or triplet of doublets (td) | J(ortho) ≈ 8.0 Hz, J(meta) ≈ 2.0 Hz |

In-depth Spectral Analysis

Benzylic Protons (-CH₂Br)

The two benzylic protons are chemically equivalent and therefore appear as a single signal. Due to the absence of adjacent protons, this signal is a singlet. Its chemical shift is significantly downfield (around 4.45 ppm) due to the deshielding effects of two adjacent electron-withdrawing groups: the bromine atom and the aromatic ring. The resonance of benzylic bromides is typically observed in the range of δ 3.4–4.7 ppm.[1]

Aromatic Protons

The four aromatic protons are non-equivalent and give rise to a complex multiplet pattern in the aromatic region of the spectrum (typically 7.0-8.0 ppm). The chemical shifts and multiplicities are determined by the electronic effects of the two substituents and the spin-spin coupling between the protons.

The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine and oxygen atoms. This group deactivates the aromatic ring and deshields the protons, particularly at the ortho and para positions. The bromomethyl (-CH₂Br) group is also weakly electron-withdrawing.

-

H-2: This proton is ortho to the -CH₂Br group and meta to the -OCF₃ group. It is expected to be the most downfield of the aromatic protons due to the proximity to the electron-withdrawing trifluoromethoxy group. It will likely appear as a singlet or a narrow multiplet due to a small meta coupling to H-4 and H-6.

-

H-6: This proton is ortho to the -CH₂Br group and ortho to the -OCF₃ group. It will experience significant deshielding from both groups. It is expected to be a doublet of doublets due to ortho coupling with H-5 and para coupling with H-2.

-

H-4: This proton is para to the -CH₂Br group and ortho to the -OCF₃ group. It will also be strongly deshielded. It is predicted to be a doublet of doublets due to ortho coupling with H-5 and meta coupling with H-2 and H-6.

-

H-5: This proton is meta to both substituents. It is expected to be the most upfield of the aromatic protons. It will likely appear as a triplet or a triplet of doublets due to ortho coupling with H-4 and H-6, and a smaller meta coupling to H-2.

The expected coupling constants are typical for aromatic systems:

-

Ortho coupling (³J): 7-10 Hz

-

Meta coupling (⁴J): 2-3 Hz

-

Para coupling (⁵J): 0-1 Hz

Diagram of coupling relationships for the aromatic protons.

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol for acquiring the ¹H NMR spectrum of this compound is crucial for obtaining high-quality, reproducible data.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve the analyte and its relatively simple residual solvent signal.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak (δ = 7.26 ppm for CDCl₃).

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution of the aromatic multiplets.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

-

Number of Scans: 8 to 16 scans should provide an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

-

Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Integration: Integrate all signals to determine the relative number of protons.

A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.

Synthesis and Potential Impurities

This compound is typically synthesized via the free-radical bromination of 3-(trifluoromethoxy)toluene. This reaction is usually initiated by UV light or a radical initiator such as azobisisobutyronitrile (AIBN) in the presence of a bromine source like N-bromosuccinimide (NBS).

Potential Impurities and their ¹H NMR Signatures:

-

Unreacted 3-(Trifluoromethoxy)toluene: The starting material will show a singlet for the methyl group around 2.4 ppm and a characteristic aromatic pattern.

-

3-(Trifluoromethoxy)benzal bromide: Over-bromination can lead to the formation of the dibrominated product. The methine proton (-CHBr₂) of this compound would appear as a singlet further downfield than the benzylic protons of the desired product, likely in the range of 6.5-7.0 ppm.

-

3-(Trifluoromethoxy)benzoic acid: Oxidation of the benzyl bromide can result in the corresponding carboxylic acid. This would be indicated by a very broad singlet for the carboxylic acid proton, typically above 10 ppm.

-

Succinimide: If NBS is used as the brominating agent, succinimide is a byproduct. It will show a singlet for its four equivalent protons around 2.7 ppm.

Careful monitoring of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to minimize the formation of these impurities. Purification by column chromatography or distillation is typically required to obtain the pure product.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. The characteristic singlet of the benzylic protons and the complex multiplet of the aromatic protons are key features. A thorough understanding of the electronic effects of the substituents and the principles of spin-spin coupling is essential for the accurate interpretation of the spectrum. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data, which is critical for researchers and professionals in the field of drug development.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Reich, H. J. Structure Determination Using Spectroscopy. University of Wisconsin. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR of 3-(Trifluoromethoxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-(trifluoromethoxy)benzyl bromide. Due to the absence of publicly available experimental spectra, this guide leverages predictive modeling and comparative analysis with structurally analogous compounds to offer a comprehensive understanding of the compound's carbon framework.

Chemical Structure and Carbon Environment

This compound possesses a distinct substitution pattern on the benzene ring, which significantly influences the chemical shifts of the aromatic carbons. The molecule features a bromomethyl group (-CH₂Br) and a trifluoromethoxy group (-OCF₃) at positions 1 and 3, respectively. The electron-withdrawing nature of these substituents, coupled with the electronegativity of the fluorine and bromine atoms, results in a unique electronic environment for each carbon atom.

Below is a diagram illustrating the chemical structure with numbered carbon atoms for clear reference in the subsequent NMR data table.

Caption: Molecular structure of this compound with carbon atom numbering.

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were obtained using advanced computational algorithms that correlate structural features with an extensive database of experimental NMR data. The assignments are supported by comparative analysis with published data for similar compounds, including 3-(trifluoromethyl)benzyl bromide and 4-(trifluoromethoxy)benzyl bromide.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Expected) | Notes on Chemical Environment and Influencing Factors |

| C1 | ~139 | Singlet | Aromatic carbon attached to the -CH₂Br group. Its chemical shift is influenced by the inductive effect of the bromine atom. |

| C2 | ~129 | Doublet | Aromatic CH ortho to the -CH₂Br group. |

| C3 | ~149 | Singlet (quartet due to C-F coupling) | Aromatic carbon bonded to the highly electronegative -OCF₃ group, resulting in a significant downfield shift. Expected to show a quartet multiplicity due to coupling with the three fluorine atoms (²Jcf). |

| C4 | ~119 | Doublet | Aromatic CH ortho to the -OCF₃ group and para to the -CH₂Br group. |

| C5 | ~131 | Doublet | Aromatic CH meta to both substituents. |

| C6 | ~124 | Doublet | Aromatic CH ortho to the -CH₂Br group and meta to the -OCF₃ group. |

| C7 (-CH₂Br) | ~32 | Triplet | Benzylic carbon, significantly deshielded by the adjacent bromine atom. |

| C8 (-OCF₃) | ~121 | Quartet | Carbon of the trifluoromethoxy group, exhibiting a large one-bond coupling constant (¹Jcf) with the three fluorine atoms. |

Experimental Protocol for ¹³C NMR Spectroscopy

Workflow for ¹³C NMR Analysis

An In-depth Technical Guide to the Mass Spectrum of 3-(Trifluoromethoxy)benzyl bromide

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the analytical characterization of key chemical entities is paramount. This guide provides a detailed examination of the mass spectrum of 3-(Trifluoromethoxy)benzyl bromide, a compound of interest in organic synthesis and medicinal chemistry. This document outlines the expected mass spectral data, a representative experimental protocol for its acquisition, and an analysis of its fragmentation pattern.

Chemical Information

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₈H₆BrF₃O |

| Molecular Weight | 255.03 g/mol [1] |

| CAS Number | 159689-88-0[1] |

| Structure | |

| (Image of the chemical structure of this compound) |

Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct pattern of fragmentation. The following table summarizes the major peaks observed in the mass spectrum, with their corresponding mass-to-charge ratio (m/z) and relative intensity. This data is based on the information available in the NIST WebBook.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 256 | 5 | [M+2]⁺ |

| 254 | 5 | [M]⁺ |

| 175 | 100 | [M-Br]⁺ |

| 147 | 20 | [C₇H₄F₃]⁺ |

| 127 | 10 | [C₇H₄FO]⁺ |

| 91 | 15 | [C₇H₇]⁺ |

Experimental Protocol for Mass Spectrometry

The following protocol describes a standard method for obtaining the mass spectrum of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.

1. Instrumentation:

-

Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole analyzer.

2. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 100 µg/mL).

3. GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

4. MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

5. Data Acquisition and Analysis:

-

Acquire the data in full scan mode.

-

The resulting total ion chromatogram (TIC) will show a peak corresponding to the elution of this compound.

-

The mass spectrum is obtained by averaging the scans across this chromatographic peak and subtracting the background spectrum.

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization conditions can be rationalized by the following pathways. The initial event is the removal of an electron to form the molecular ion, which then undergoes a series of fragmentation steps.

Caption: Predicted fragmentation pathway of this compound.

The most prominent feature of the mass spectrum is the base peak at m/z 175. This fragment, [C₈H₆F₃O]⁺, is formed by the characteristic loss of a bromine radical from the molecular ion. This is a common fragmentation pathway for benzyl bromides due to the relative stability of the resulting benzyl cation.

Further fragmentation of the m/z 175 ion can occur through the loss of a neutral carbon monoxide molecule, leading to the formation of the [C₇H₄F₃]⁺ ion at m/z 147. Subsequent loss of difluorine can then produce the fragment at m/z 127, [C₇H₄FO]⁺. The presence of the tropylium ion at m/z 91 suggests a rearrangement and loss of the trifluoromethoxy group, a common fragmentation pattern for substituted benzyl compounds.

General Mass Spectrometry Workflow

The following diagram illustrates the general workflow for the analysis of a chemical compound by mass spectrometry.

Caption: General workflow of a mass spectrometry experiment.

This guide provides a foundational understanding of the mass spectral characteristics of this compound. The presented data and methodologies are intended to support researchers and scientists in the identification, characterization, and quality control of this compound in various applications.

References

IR spectrum of 3-(Trifluoromethoxy)benzyl bromide

An In-depth Technical Guide to the Infrared Spectrum of 3-(Trifluoromethoxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethoxy (-OCF₃) group imparts unique properties such as increased metabolic stability and lipophilicity, making it a valuable moiety in drug design. Infrared (IR) spectroscopy is a fundamental analytical technique for the structural characterization of such molecules. It provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups. This guide offers a detailed analysis of the expected , a comprehensive experimental protocol for acquiring the spectrum, and visual diagrams to illustrate key concepts and workflows.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is characterized by the vibrational modes of its three main components: the 1,3-disubstituted (meta) aromatic ring, the trifluoromethoxy group, and the bromomethyl group. While a publicly downloadable spectrum for this specific compound is restricted, a detailed prediction of its characteristic absorption bands can be compiled from spectral data of analogous structures and established correlation tables. The following table summarizes the expected vibrational frequencies, their intensities, and corresponding assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100–3030 | Weak | Aromatic C-H Stretch |

| 2980–2930 | Weak | Asymmetric & Symmetric CH₂ Stretch (from -CH₂Br) |

| 1610, 1590, 1480 | Medium | Aromatic C=C In-Ring Stretching Vibrations |

| 1440 | Medium | CH₂ Scissoring (Bending) |

| ~1330 | Strong | C-CF₃ Stretch (often coupled with other modes)[1] |

| 1300–1200 | Very Strong | Asymmetric C-O-C Stretch (Aryl-O bond)[2] |

| 1200–1100 | Very Strong | C-F Stretching Vibrations (from -OCF₃ group)[3] |

| 880, 780 | Strong | Aromatic C-H Out-of-Plane (OOP) Bending for 1,3-substitution[4][5] |

| ~690 | Medium-Strong | Aromatic Ring Bend for meta-substitution[4] |

| 650-550 | Medium | C-Br Stretch |

Experimental Protocol: Acquiring the FTIR Spectrum

This section details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, which is a liquid at room temperature. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

1. Instrumentation and Materials:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

-

Sample: this compound (liquid).

-

Cleaning Supplies: Isopropanol or ethanol, and soft, lint-free laboratory wipes (e.g., Kimwipes).

2. Procedure:

-

Step 1: ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal with a laboratory wipe moistened with isopropanol.

-

Allow the solvent to evaporate completely.

-

-

Step 2: Background Spectrum Collection:

-

With the clean, empty ATR accessory in place, collect a background spectrum.

-

This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.

-

Typical parameters: Scan range 4000–400 cm⁻¹, resolution 4 cm⁻¹, 16-32 scans.

-

-

Step 3: Sample Application:

-

Place a single drop (1-2 μL) of liquid this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

-

Step 4: Sample Spectrum Collection:

-

If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.

-

Using the same parameters as the background scan, collect the sample spectrum.

-

-

Step 5: Post-Measurement Cleaning:

-

Clean the sample from the ATR crystal surface using a wipe moistened with isopropanol.

-

Perform a final wipe with a clean, dry wipe. Ensure no residue remains.

-

-

Step 6: Data Processing:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Perform baseline correction and peak picking using the spectrometer's software to identify the precise wavenumbers of the absorption bands.

-

Visualizations

Workflow for IR Spectrum Acquisition

The following diagram illustrates the logical steps involved in acquiring the IR spectrum of a liquid sample using an ATR-FTIR spectrometer.

Caption: Experimental workflow for ATR-FTIR analysis.

Structure-Spectrum Correlation Diagram

This diagram visually connects the distinct functional groups of this compound to their characteristic absorption regions in the infrared spectrum.

References

A Technical Guide to the Reactivity and Properties of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group has emerged as a crucial substituent in modern chemistry, particularly in the fields of drug development, agrochemicals, and materials science. Its unique combination of electronic properties, lipophilicity, and metabolic stability allows for the fine-tuning of molecular characteristics to enhance efficacy, permeability, and in vivo half-life. This guide provides an in-depth analysis of the group's reactivity, physicochemical properties, and the synthetic strategies used for its incorporation.

Electronic and Physicochemical Properties

The reactivity and influence of the trifluoromethoxy group are direct consequences of its distinct electronic nature and structural characteristics. Unlike its hydrocarbon analog, the methoxy group (-OCH3), which is an activating, electron-donating group, the -OCF3 group is a potent deactivator and strongly electron-withdrawing.

Electronic Effects: The trifluoromethoxy group's electronic character is a balance of a strong inductive effect and a weak resonance effect.

-

Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the oxygen atom and, subsequently, from the molecular scaffold to which it is attached. This makes the -OCF3 group a powerful sigma-electron-withdrawing substituent.

-

Resonance Effect (+M): The oxygen atom possesses lone pairs that can, in principle, donate electron density to an adjacent π-system (like an aromatic ring). However, the potent electron-withdrawing nature of the attached CF3 moiety significantly reduces the availability of these lone pairs for donation. Consequently, the resonance effect is severely attenuated compared to a methoxy group.

The net result is that the inductive withdrawal overwhelmingly dominates, making the -OCF3 group strongly electron-withdrawing overall. This has been quantified using Hammett substituent constants, which measure the electronic influence of a substituent on a reaction center.

Structural Properties and Stability: The trifluoromethoxy group is remarkably stable under a wide range of conditions. It is generally resistant to cleavage by strong acids, bases, oxidizing agents, and reducing agents.[1][2] This high stability is a key advantage in drug design, as it prevents metabolic O-dealkylation, a common metabolic pathway for methoxy-containing compounds.[3]

Structurally, when attached to an aromatic ring, the -OCF3 group preferentially adopts a conformation where the O–CF3 bond is orthogonal (perpendicular) to the plane of the ring.[4][5] This conformation minimizes repulsive electrostatic interactions and is stabilized by hyperconjugative interactions between the oxygen lone pair and the antibonding orbitals of the C-F bonds (nO → σ*C–F).[5]

Quantitative Physicochemical Data

The properties of the trifluoromethoxy group can be summarized through several quantitative parameters, which are invaluable for computational modeling and drug design.

| Parameter | Symbol | Value | Significance |

| Hansch Lipophilicity Parameter | π | +1.04[6] | Measures the contribution of the substituent to a molecule's lipophilicity. The high positive value indicates it strongly increases lipophilicity, which can enhance membrane permeability.[7][8] |

| Hammett Constant (meta) | σm | +0.38 | Quantifies the electronic effect from the meta position, primarily reflecting the inductive effect. |

| Hammett Constant (para) | σp | +0.25 | Quantifies the electronic effect from the para position, reflecting a combination of inductive and resonance effects. |

| Brown-Okamoto Constant (para) | σp+ | +0.52 | Measures the electronic effect in reactions involving the buildup of positive charge (e.g., electrophilic aromatic substitution). The large positive value highlights its strong deactivating nature. |

| C-F Bond Dissociation Energy | BDE | ~485 kJ/mol[3] | The high strength of the C-F bond contributes to the group's exceptional thermal and metabolic stability.[3][7] |

Note: Hammett constant values can vary slightly depending on the specific reaction series from which they are derived.

Reactivity and Influence on Molecular Scaffolds

The primary role of the -OCF3 group is not to participate in reactions itself, but to modulate the reactivity of the molecule to which it is attached.

Inertness of the -OCF3 Group The trifluoromethoxy group is generally considered a spectator in most organic transformations. Its stability towards metabolic oxidation is a significant advantage over the methoxy group, which is susceptible to enzymatic O-demethylation.[3]

Influence on Aromatic Systems When attached to an aromatic ring, the -OCF3 group profoundly alters its reactivity:

-

Electrophilic Aromatic Substitution: As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophiles. The substitution, when forced, is directed to the meta position.

-

Nucleophilic Aromatic Substitution (SNAr): The -OCF3 group can activate an aromatic ring for SNAr when positioned ortho or para to a suitable leaving group (e.g., a halide), as it can stabilize the negatively charged Meisenheimer complex intermediate.

-

Acidity of Proximal Protons: It increases the kinetic acidity of nearby protons. For example, trifluoromethoxybenzene undergoes ortho-lithiation upon treatment with strong bases like sec-butyllithium, demonstrating its ability to direct metalation.[9][10]

Cleavage of the Aryl-OCF3 Bond While the Ar-OCF3 bond is robust, it can be cleaved under specific, highly reducing conditions. Treatment of trifluoromethoxyarenes with metallic sodium in the presence of an electrophile like chlorotrimethylsilane (Me3SiCl) results in reductive cleavage of the C–O bond to furnish arylsilanes.[10] This reaction demonstrates that the -OCF3 group can be used as a convertible directing group.[10]

Synthesis and Introduction of the Trifluoromethoxy Group

The synthetic challenges associated with introducing the -OCF3 group have historically limited its use.[6] The trifluoromethoxide anion is highly unstable, making nucleophilic approaches difficult.[6] However, significant progress has led to the development of more practical methods.

Classical Methods: Early syntheses were often harsh and had limited substrate scope.

-

Chlorination/Fluorination Sequence: This involves the treatment of anisoles with chlorinating agents to form an Ar-OCCl3 intermediate, followed by fluorine exchange using reagents like SbF3/SbCl5 or anhydrous HF.[1][11]

-

From Fluoroformates: Reaction of aryl fluoroformates (Ar-O-C(O)F) with sulfur tetrafluoride (SF4) can yield aryl trifluoromethyl ethers, but this method uses highly toxic reagents.[9][11]

Modern Methods: Recent advances have provided milder and more versatile reagents for direct trifluoromethoxylation.

-

Electrophilic Trifluoromethoxylation: Reagents based on hypervalent iodine, such as Togni's reagents, can deliver an electrophilic "CF3" moiety to O-nucleophiles (e.g., phenols and alcohols).[1][12]

-

Radical Trifluoromethoxylation: Visible-light photoredox catalysis has enabled the generation of trifluoromethoxy radicals (•OCF3) from suitable precursors, which can then be used to functionalize arenes and heteroarenes.[1]

-

From Phenols via Silver-Mediation: Unprotected phenols can be directly O-trifluoromethylated using TMSCF3 as the CF3 source in the presence of silver salts and an oxidant like Selectfluor®.[13]

Key Experimental Protocols

Protocol 1: Synthesis of an Aryl Trifluoromethyl Ether via Oxidative Desulfurization-Fluorination

This protocol is adapted from methods involving the fluorination of xanthates, which are readily prepared from phenols.

Step A: Preparation of the S-Aryl O-Alkyl Xanthate

-

To a stirred solution of the desired phenol (1.0 equiv) in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH, 1.1 equiv) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Cool the mixture back to 0 °C and add carbon disulfide (CS2, 1.2 equiv) dropwise.

-

After stirring for 1 hour at room temperature, add an alkyl halide (e.g., methyl iodide, 1.2 equiv) and let the reaction proceed for 2-4 hours.

-

Upon completion (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude xanthate by column chromatography.

Step B: Oxidative Desulfurization-Fluorination

-

In a fume hood, using a vessel made of a fluorine-resistant polymer (e.g., FEP), dissolve the purified xanthate (1.0 equiv) in anhydrous dichloromethane.

-

Add a fluoride source, such as a pyridine-HF complex (e.g., Py•9HF, 5-10 equiv), at -78 °C under an inert atmosphere (N2 or Ar).

-

Add an oxidant, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH, 2.5 equiv), portion-wise while maintaining the low temperature.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel) to yield the desired aryl trifluoromethyl ether.

Protocol 2: Reductive Cleavage of an Aryl-OCF3 Bond

This protocol describes the conversion of a trifluoromethoxyarene into an arylsilane.[10]

-

In a flame-dried, three-neck flask equipped with a reflux condenser and under an argon atmosphere, add anhydrous THF.

-

Add metallic sodium (4.0 equiv), cut into small pieces, to the solvent.

-

Add the trifluoromethoxyarene (1.0 equiv) and chlorotrimethylsilane (Me3SiCl, 3.0 equiv) to the suspension.

-